molecular formula C16H25N3O3S B4544604 4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide

4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide

Cat. No. B4544604
M. Wt: 339.5 g/mol
InChI Key: YDOAIQSWEFKRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonyl piperazine derivatives, including compounds like 4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide, involves multiple steps. These steps often start with the formation of the piperazine backbone, followed by the introduction of sulfonyl and other functional groups. For example, a study on related compounds demonstrates the synthesis and characterization of sulfonyl derivatives of piperazine, highlighting the methods for introducing various substituents to achieve desired properties (Khan et al., 2019).

Molecular Structure Analysis

The molecular structure of sulfonyl piperazine compounds is crucial for their biological and chemical properties. X-ray crystallography and other spectroscopic methods such as NMR and IR are commonly used for structural analysis. These techniques provide insights into the arrangement of atoms, the configuration of sulfonyl groups, and the overall conformation of the piperazine ring. For instance, the crystal structure of related piperazine sulfonamide compounds has been elucidated, revealing how molecular conformation affects their interactions and functions (Coupar et al., 1996).

Chemical Reactions and Properties

Sulfonyl piperazines undergo various chemical reactions, including nucleophilic substitution, amide formation, and sulfonation. These reactions are pivotal for modifying the compound's chemical properties and enhancing its application potential. The sulfonyl group, in particular, plays a significant role in the compound's reactivity, allowing for the introduction of different substituents that can tailor the compound's properties for specific applications. Studies have detailed the synthesis of piperazine derivatives and their reactivity, underscoring the versatility of these compounds in chemical synthesis (Abbasi et al., 2019).

Physical Properties Analysis

The physical properties of 4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for its handling, storage, and application in various fields. The introduction of sulfonyl and alkyl groups affects the compound's polarity, solubility in organic solvents, and thermal stability, making it suitable for specific industrial and pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are crucial for the compound's applications. The presence of the sulfonyl group and the piperazine ring contributes to its unique chemical behavior, influencing its interactions with biological targets and its utility in chemical synthesis. Research on similar sulfonyl piperazine compounds has explored their potential as intermediates in the development of new materials and drugs, highlighting the importance of understanding their chemical properties (Gao et al., 2011).

properties

IUPAC Name

4-(3,4-dimethylphenyl)sulfonyl-N-propylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-4-7-17-16(20)18-8-10-19(11-9-18)23(21,22)15-6-5-13(2)14(3)12-15/h5-6,12H,4,7-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOAIQSWEFKRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.